molecular formula C26H30N2O6 B8257397 (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid

(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid

Cat. No.: B8257397
M. Wt: 466.5 g/mol
InChI Key: GRDHGUBBJNVSQN-ZHRRBRCNSA-N
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Description

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid (CAS: 221352-74-5) is a chiral piperidine derivative extensively utilized in peptide synthesis and medicinal chemistry. Its structure features two orthogonal protecting groups:

  • Fmoc (9-fluorenylmethoxycarbonyl) at the piperidine nitrogen, enabling selective deprotection under basic conditions.
  • Boc (tert-butoxycarbonyl) at the 4-amino position, removable under acidic conditions.

This dual protection strategy allows sequential deprotection, making the compound valuable for solid-phase peptide synthesis (SPPS). The stereochemistry (2S,4R) is critical for its conformational behavior and biological interactions. Key properties include:

  • Molecular formula: C25H28N2O6
  • Molecular weight: 452.5 g/mol .
  • Solubility: Typically stored as a solution in research settings (e.g., 10 mM in DMSO) .

Properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-16-12-13-28(22(14-16)23(29)30)25(32)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDHGUBBJNVSQN-ZHRRBRCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid, commonly referred to as Fmoc-piperidine derivative, is a compound of significant interest in medicinal chemistry and pharmaceutical development. This compound features a piperidine ring and is modified with various protective groups, allowing for diverse biological applications.

The molecular formula of this compound is C26H29N2O5C_{26}H_{29}N_{2}O_{5}, with a molecular weight of approximately 453.52 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis due to its stability and ease of removal.

PropertyValue
Molecular FormulaC₁₆H₁₉N₂O₄
Molecular Weight453.52 g/mol
CAS Number1820571-03-6
Purity>95%
Storage ConditionsSealed in dry, 2-8°C

Biological Activity

Research has indicated that the biological activity of this compound is primarily related to its role as a building block in peptide synthesis and its potential therapeutic applications.

The compound acts as an amino acid derivative that can modulate various biological pathways by serving as a substrate or inhibitor for specific enzymes. Its ability to form stable interactions with biological macromolecules enhances its utility in drug design.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of piperidine compounds exhibit cytotoxic effects on cancer cell lines. The Fmoc-protected piperidine derivative was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Neuroprotective Effects : Research involving the administration of this compound in animal models indicated potential neuroprotective effects against oxidative stress-induced neuronal damage. The mechanism was attributed to the modulation of antioxidant enzyme activity .
  • Antimicrobial Properties : Another study highlighted the antimicrobial activity of piperidine derivatives, including Fmoc-protected compounds, against various bacterial strains. The results suggested that these compounds could disrupt bacterial cell wall synthesis, leading to cell death .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of this compound is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups allow for the selective deprotection of amino acids during the stepwise assembly of peptides. This method is crucial for constructing complex peptide sequences that can function as therapeutic agents or research tools.

Drug Development

The compound serves as an intermediate in the synthesis of various pharmacologically active molecules. Its derivatives have shown potential as inhibitors for specific enzymes, such as arginase, which plays a critical role in metabolic pathways related to cancer and other diseases. The ability to modify the piperidine ring opens avenues for designing novel inhibitors with enhanced potency and selectivity.

Bioconjugation Techniques

The presence of carboxylic acid functionality allows for bioconjugation reactions, where this compound can be linked to other biomolecules, such as antibodies or small molecules. This application is particularly relevant in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs), which aim to improve the efficacy and reduce the side effects of chemotherapy.

Case Study 1: Synthesis of Arginase Inhibitors

Research published in MDPI highlights the use of (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid in synthesizing arginase inhibitors. The study demonstrated that modifications to the piperidine ring significantly affected the inhibitory activity against human arginase isoforms, with IC50 values indicating potent inhibition .

CompoundIC50 (µM)
MARS0.9
FMARS1.1

Case Study 2: Peptide Synthesis Optimization

Another study focused on optimizing peptide synthesis using this compound as a building block. The researchers reported high yields and purity when employing this molecule in multi-step peptide assembly processes, showcasing its efficiency as a protected amino acid .

Comparison with Similar Compounds

Diastereomeric and Stereochemical Variants

Compound Name Structural Features Key Differences Applications References
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid Pyrrolidine core (5-membered ring) Smaller ring size alters conformational flexibility and steric hindrance. Used in constrained peptide motifs.
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid tert-Butoxy substituent instead of Boc-amino Lacks the amino group, limiting its utility in peptide backbone assembly. Intermediate for non-peptidic small molecules.
FAA8930 (2S,4R)-1-Fmoc-4-(Mtt-amino)pyrrolidine-2-carboxylic acid Mtt (4-methyltrityl) protection at 4-amino position Mtt is acid-labile but more stable than Boc, allowing orthogonal deprotection in complex syntheses. Specialized SPPS for acid-sensitive sequences.

Key Insight : The piperidine ring in the target compound provides greater conformational flexibility compared to pyrrolidine analogs, while the Boc group offers compatibility with Fmoc-based SPPS workflows .

Functional Group Modifications

Compound Name Modifications Impact on Reactivity/Stability References
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine ring instead of piperidine; acetic acid side chain Enhanced solubility due to the acetic acid moiety; piperazine’s additional nitrogen allows further functionalization.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid Acetic acid substituent at piperidine-4-position Introduces a chiral center and branching, affecting peptide chain elongation.
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-methylpiperidine-3-carboxylic acid Methyl group at piperidine-6-position Increased hydrophobicity; potential for stabilizing hydrophobic interactions in target binding.

Key Insight : Substituents like acetic acid or methyl groups modulate solubility and steric effects, tailoring compounds for specific applications such as enzyme inhibition or prodrug design .

Physical and Chemical Properties

Comparative Physical Data

Property Target Compound tert-Butylcis-3-((4-fluorophenyl)thio)-4-(fluorosulfonyl)piperidine-1-carboxylate 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-4-tertbutyl peroxide
Melting Point Not reported 89–91°C Not reported (isolated as viscous oil)
Rf Value Not reported 0.30 (30% EtOAc/hexane) 0.43 (pentane:EtOAc = 8:2)
Synthesis Yield Not reported Not specified 68%

Key Insight : The target compound’s lack of reported melting point suggests it is typically handled in solution, whereas analogs with sulfonyl or peroxide groups exhibit distinct chromatographic behavior .

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